

The Biological Blueprint of Rivulariapeptolides: A Deep Dive into their Cyanobacterial Origins

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Compound of Interest

Compound Name: *Rivulariapeptolides 988*

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A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biological origins of the rivulariapeptolide family, a group of potent serine protease inhibitors. These complex natural products, produced by marine cyanobacteria, hold significant promise for therapeutic applications. This whitepaper details their discovery, biosynthesis, and the experimental methodologies used to elucidate their structure and function.

The rivulariapeptolide family is biosynthesized by the marine cyanobacterium *Rivularia* sp., a member of the Nostocales order.^[1] These filamentous cyanobacteria are known for producing a diverse array of bioactive secondary metabolites. The discovery of rivulariapeptolides was made from an environmental cyanobacterial biofilm, highlighting the untapped potential of such ecosystems for novel drug discovery.^{[1][2]}

Structurally, rivulariapeptolides are classified as Ahp-cyclodepsipeptides.^{[3][4]} Their intricate molecular architecture is assembled through a sophisticated enzymatic machinery, believed to be a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. This biosynthetic route is common for many complex peptides and polyketides found in cyanobacteria and allows for the incorporation of non-proteinogenic amino acids and other unusual building blocks that contribute to the bioactivity of the final molecule. While the precise biosynthetic gene cluster for rivulariapeptolides has not been fully detailed in currently available literature, deductions from the cluster have aided in their structural elucidation.^[5]

The discovery and characterization of rivulariapeptolides were spearheaded by a cutting-edge technique known as native metabolomics. This approach integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry, enabling the direct detection of binding between small molecules in a complex mixture and a target protein.^{[2][3][6]} This powerful screening method allowed for the identification of 30 chymotrypsin-binding cyclodepsipeptides from the crude cyanobacterial extract, leading to the targeted isolation of the rivulariapeptolide family.^{[2][3]}

Subsequent structural elucidation of these compounds was achieved through a combination of high-resolution mass spectrometry, chemical derivatization, and extensive nuclear magnetic resonance (NMR) spectroscopy.^{[2][3]} The identified members of the family, including rivulariapeptolides 1185, 1155, 1121, and 988, have demonstrated nanomolar potency as inhibitors of various serine proteases, such as chymotrypsin, elastase, and proteinase K.^{[2][4]}^[5] This potent bioactivity underscores their potential as leads for the development of new therapeutic agents.

Quantitative Bioactivity Data

The following table summarizes the inhibitory potency of isolated rivulariapeptolides and related molassamides against a panel of serine proteases.

Compound	Protease	IC ₅₀ (nM) [± SD]
Rivulariapeptolide 1185	Chymotrypsin	2.3 [± 0.4]
Elastase	>1000	
Proteinase K	18.8 [± 2.5]	
Rivulariapeptolide 1155	Chymotrypsin	3.8 [± 0.6]
Elastase	>1000	
Proteinase K	25.4 [± 3.1]	
Rivulariapeptolide 1121	Chymotrypsin	11.2 [± 1.5]
Elastase	>1000	
Proteinase K	89.6 [± 9.8]	
Rivulariapeptolide 988	Chymotrypsin	45.3 [± 5.1]
Elastase	>1000	
Proteinase K	156.2 [± 18.7]	
Molassamide	Chymotrypsin	78.1 [± 8.9]
Elastase	125.4 [± 14.3]	
Proteinase K	312.5 [± 35.1]	
Molassamide B	Chymotrypsin	2.6 [± 0.3]
Elastase	41.3 [± 4.7]	
Proteinase K	78.1 [± 8.9]	

Data presented as mean ± standard deviation (n=3). Data sourced from Reher et al., 2022.[\[5\]](#)

Experimental Protocols

Native Metabolomics Screening

A key innovation in the discovery of rivulariapeptolides was the use of a native metabolomics workflow.[\[1\]](#) This protocol involves the separation of a crude cyanobacterial extract using micro-

flow ultra-high-performance liquid chromatography (μ -flow UHPLC). Post-column, the pH of the eluent is adjusted to near-native conditions with an ammonium acetate buffer via a make-up pump.[1] Simultaneously, a solution of the target protein, in this case chymotrypsin, is infused into the mass spectrometer. The instrument is operated in native mode to detect the formation of protein-ligand complexes in real-time.[1] A parallel metabolomics run is performed without the protein infusion to acquire high-resolution tandem mass spectrometry (MS/MS) data for compound identification.[1] The data from both runs are then correlated to link the observed protein-binding events with the specific metabolites responsible.

Isolation and Purification

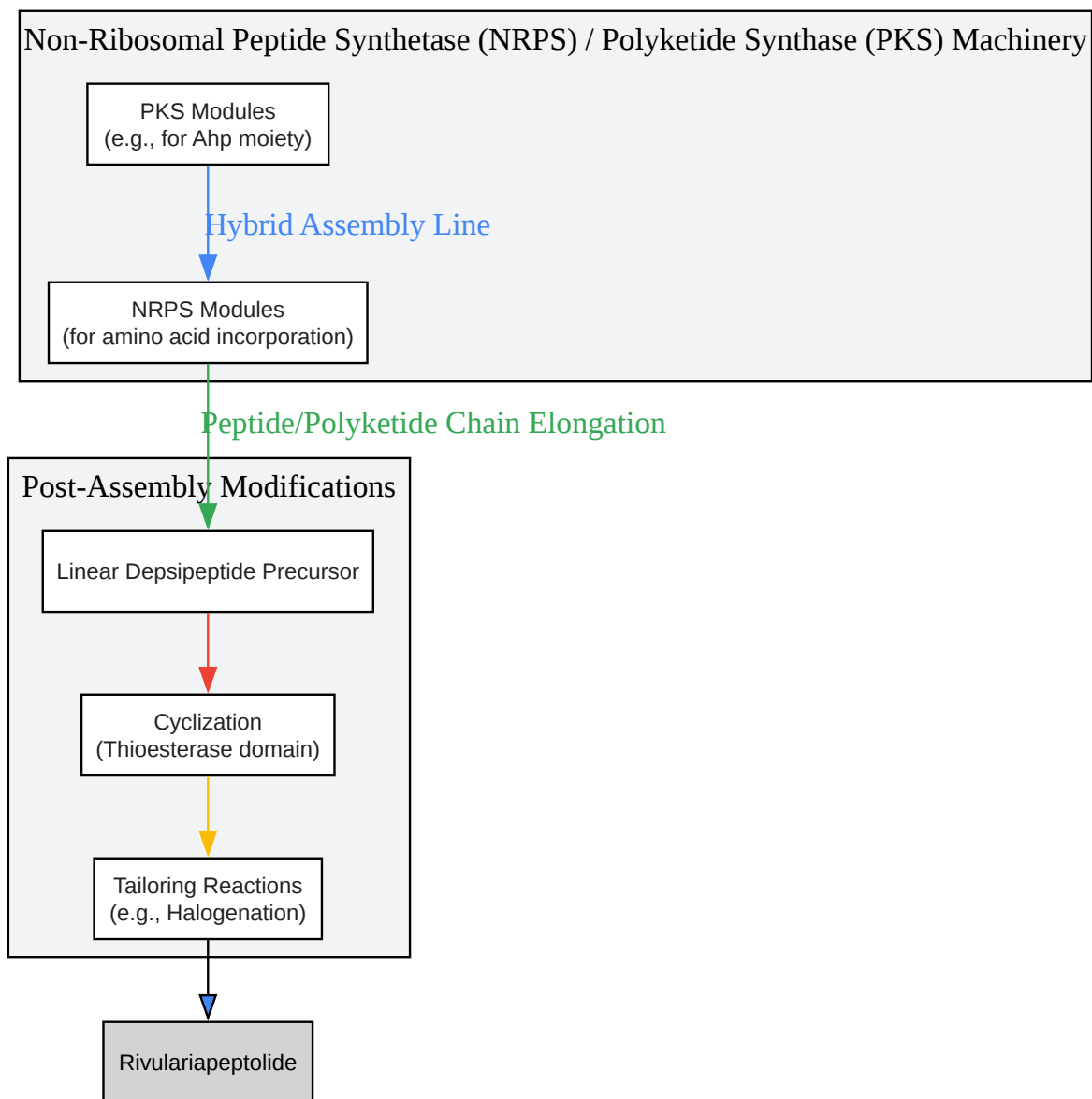
The targeted rivulariapeptolides were isolated from the crude extract using a multi-step purification process.[4] An initial fractionation of the extract was performed using reversed-phase solid-phase extraction (C18-SPE) with a stepwise gradient of acetonitrile in water.[4] Further purification of the bioactive fractions was achieved through preparative high-performance liquid chromatography (HPLC), guided by the results of the native metabolomics screen and the relative abundance of the target compounds.[4]

Structure Elucidation

The planar structures of the isolated rivulariapeptolides were determined using a combination of advanced analytical techniques. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provided accurate molecular formulas and fragmentation patterns, which were analyzed using computational tools such as SIRIUS and ZODIAC.[3] The connectivity of the atoms was established through extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy experiments, including ^1H , ^{13}C , COSY, HSQC, and HMBC spectra.[2][3]

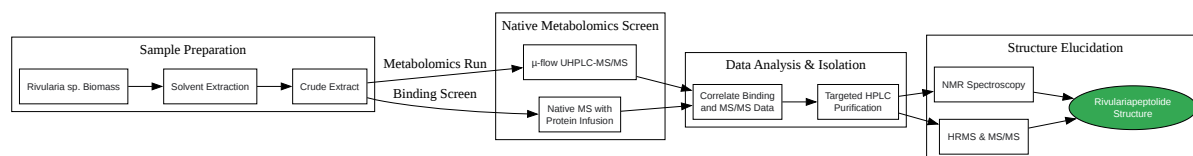
Visualizing the Biosynthetic Logic and Experimental Workflow

To better illustrate the proposed biosynthetic pathway and the experimental workflow, the following diagrams are provided.



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Caption: Proposed biosynthetic pathway for rivulariapeptolides.



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Caption: Experimental workflow for rivulariapeptolide discovery.

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